Nonanoic acid, sulfophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, sulfophenyl ester, also known as nonanoic acid, 2-sulfophenyl ester, sodium salt, is a chemical compound with the molecular formula C15H21O5S.Na. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its excellent surfactant properties, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonanoic acid, sulfophenyl ester is typically synthesized through the esterification reaction between nonanoic acid and phenol sulfonic acid. The reaction involves heating the carboxylic acid (nonanoic acid) with the alcohol (phenol sulfonic acid) in the presence of a mineral acid catalyst, such as sulfuric acid. This process results in the formation of the ester and water .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure consistent product quality. The esterification reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Nonanoic acid, sulfophenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and sulfonic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and carboxylic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed:
Oxidation: Nonanoic acid and phenol sulfonic acid.
Reduction: Nonanoic acid and phenol.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, sulfophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents
Wirkmechanismus
The mechanism of action of nonanoic acid, sulfophenyl ester primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is crucial in applications such as emulsification, where the compound helps stabilize mixtures of oil and water. The molecular targets include cell membranes and other lipid structures, where it can disrupt or stabilize the lipid bilayer .
Vergleich Mit ähnlichen Verbindungen
- Octanoic acid, sulfophenyl ester
- Decanoic acid, sulfophenyl ester
- Pelargonic acid (nonanoic acid)
Comparison: Nonanoic acid, sulfophenyl ester is unique due to its specific chain length and sulfonic ester group, which confer distinct surfactant properties. Compared to octanoic and decanoic acid esters, this compound has a balanced hydrophobic and hydrophilic character, making it more versatile in various applications. Pelargonic acid, while similar in structure, lacks the sulfonic ester group, which limits its surfactant capabilities .
Eigenschaften
CAS-Nummer |
171550-57-5 |
---|---|
Molekularformel |
C15H22O5S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-nonanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C15H22O5S/c1-2-3-4-5-6-7-12-15(16)20-13-10-8-9-11-14(13)21(17,18)19/h8-11H,2-7,12H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
LTALJGSZILUUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.